

# An In-Depth Technical Guide to 2-Iodononafluorobutane

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## Compound of Interest

Compound Name: 2-Iodononafluorobutane

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This technical guide provides a comprehensive overview of the chemical properties, available data, and potential applications of **2-Iodononafluorobutane**. Due to the limited availability of specific experimental data for this particular isomer, this document also includes representative information and methodologies based on closely related perfluoroalkyl iodides to provide a functional guide for research and development.

## Core Chemical Properties and Data

**2-Iodononafluorobutane**, also known as 2-iodoperfluorobutane, is a highly fluorinated organic compound. Its physical and chemical properties are primarily dictated by the presence of the nine fluorine atoms, which impart high density, thermal stability, and unique reactivity.

## Identifiers and General Data

Property	Data
IUPAC Name	1,1,1,2,2,3,4,4,4-nonafluoro-3-iodobutane
Synonyms	2-Iodoperfluorobutane, Perfluoroisobutyl iodide
CAS Number	375-51-9
Molecular Formula	C <sub>4</sub> F <sub>9</sub> I
Molecular Weight	345.93 g/mol
InChI Key	FBJVLVWUMYWJMY-UHFFFAOYSA-N

## Physical Properties

The available physical data for **2-Iodononafluorobutane** is summarized below. It is important to note that data for perfluoroalkyl iodides can vary slightly based on purity.

Property	Value
Boiling Point	63.8 °C at 760 mmHg[1]
Density	2.095 g/cm <sup>3</sup> [1]
Appearance	Assumed to be a colorless to pale purple liquid
Solubility	Expected to be immiscible with water and soluble in various organic solvents.

Note on Solubility: Quantitative solubility data for **2-Iodononafluorobutane** in specific solvents is not readily available. However, perfluoroalkyl iodides are generally soluble in non-polar organic solvents and fluorinated solvents. Their solubility in polar organic solvents can be limited.

## Spectroscopic Data

Specific experimental spectroscopic data for **2-Iodononafluorobutane** is not available in common databases. Therefore, this section provides an expert interpretation of the expected spectral characteristics based on the molecular structure and data from analogous compounds.

## Nuclear Magnetic Resonance (NMR) Spectroscopy

- $^{19}\text{F}$  NMR: This is the most informative NMR technique for this compound. The spectrum is expected to be complex due to the presence of multiple, distinct fluorine environments and complex spin-spin coupling. Based on the structure  $\text{CF}_3\text{-CF}_2\text{-CF(I)-CF}_3$ , four distinct fluorine signals are anticipated. The chemical shifts would provide key information about the electronic environment of each fluorine nucleus.
- $^{13}\text{C}$  NMR: Four signals are expected, corresponding to the four carbon atoms in the butane chain. The carbon atom bonded to the iodine (C-2) would likely show a signal at a higher field (lower ppm) compared to the other carbons due to the heavy atom effect of iodine. The other carbon signals would be significantly influenced by the attached fluorine atoms.
- $^1\text{H}$  NMR: As there are no hydrogen atoms in **2-Iodononafluorobutane**, a proton NMR spectrum would not show any signals from the compound itself, which can be advantageous when using protonated solvents.

## Mass Spectrometry (MS)

The mass spectrum of **2-Iodononafluorobutane** is expected to show a molecular ion peak ( $\text{M}^+$ ) at  $m/z$  346. The fragmentation pattern would likely be dominated by the cleavage of the C-I bond, which is the weakest bond in the molecule. This would result in a prominent peak corresponding to the nonafluorobutyl cation ( $[\text{C}_4\text{F}_9]^+$ ) at  $m/z$  219. Other fragments resulting from the loss of  $\text{CF}_3$  or other fluorinated fragments would also be expected.

## Infrared (IR) Spectroscopy

The IR spectrum of **2-Iodononafluorobutane** would be characterized by strong absorption bands in the region of  $1100\text{-}1300\text{ cm}^{-1}$ , which are characteristic of C-F stretching vibrations. The C-I stretching vibration would appear at a much lower frequency, typically in the range of  $500\text{-}600\text{ cm}^{-1}$ .

## Chemical Reactivity and Applications

Perfluoroalkyl iodides, including **2-Iodononafluorobutane**, are valuable reagents in organic synthesis, primarily as sources of perfluoroalkyl radicals. These radicals are key intermediates in various transformations, particularly in the development of pharmaceuticals and advanced

materials where the incorporation of perfluoroalkyl groups can significantly enhance biological activity, metabolic stability, and other physicochemical properties.

## Radical Perfluoroalkylation

A primary application of **2-Iodononafluorobutane** is in radical perfluoroalkylation reactions. The relatively weak carbon-iodine bond can be cleaved homolytically using radical initiators (e.g., AIBN, peroxides), light, or transition metal catalysts to generate the 2-nonafluorobutyl radical. This radical can then add to a variety of substrates, including alkenes, alkynes, and aromatic compounds.

The following is a representative, general protocol for the radical addition of a perfluoroalkyl iodide to an alkene. This protocol should be adapted and optimized for specific substrates and scales.

Materials:

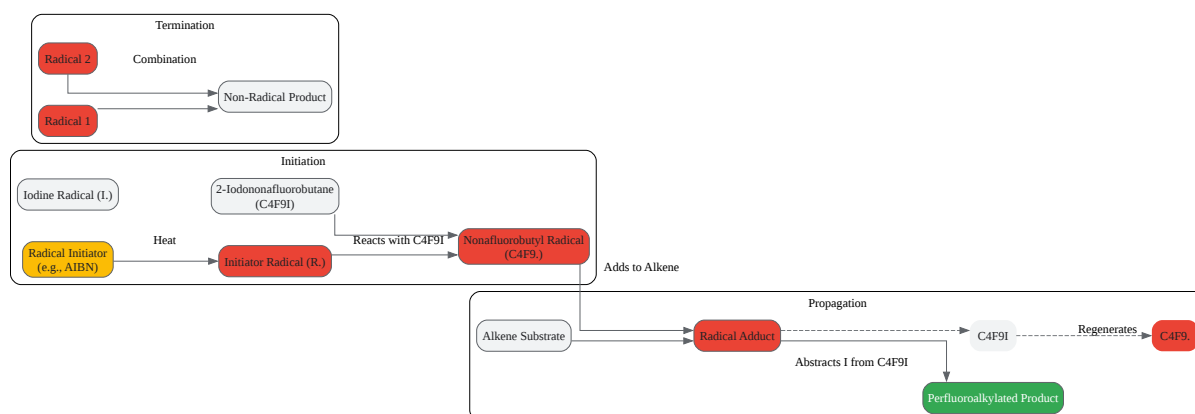
- **2-Iodononafluorobutane**
- Alkene substrate
- Radical initiator (e.g., azobisisobutyronitrile - AIBN)
- Anhydrous, deoxygenated solvent (e.g., toluene, acetonitrile, or a fluorinated solvent)
- Inert atmosphere setup (e.g., nitrogen or argon)

Procedure:

- To a dry reaction vessel under an inert atmosphere, add the alkene substrate and the chosen solvent.
- Add **2-Iodononafluorobutane** (typically 1.1 to 1.5 equivalents relative to the alkene).
- Add the radical initiator (typically 0.1 to 0.2 equivalents).
- Heat the reaction mixture to the appropriate temperature for the chosen initiator (e.g., ~80 °C for AIBN in toluene).

- Monitor the reaction progress by a suitable analytical technique (e.g., GC-MS or TLC).
- Upon completion, cool the reaction mixture to room temperature.
- Remove the solvent under reduced pressure.
- Purify the crude product by flash column chromatography or distillation to obtain the desired perfluoroalkylated product.

Workflow for Radical Perfluoroalkylation:



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Caption: General workflow for the radical perfluoroalkylation of an alkene.

## Safety and Handling

Perfluoroalkyl iodides should be handled with care in a well-ventilated fume hood. Appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, should be worn. These compounds can be sensitive to light, so storage in amber bottles or in the dark

is recommended. They may also be irritating to the skin, eyes, and respiratory system. For detailed safety information, it is crucial to consult the Safety Data Sheet (SDS) provided by the supplier.

## Conclusion

**2-Iodononafluorobutane** is a valuable, though less-studied, member of the perfluoroalkyl iodide family. Its primary utility lies in its potential as a precursor for the 2-nonafluorobutyl radical, enabling the introduction of this branched perfluoroalkyl moiety into organic molecules. While specific experimental data for this compound is scarce, this guide provides a framework for its use based on the established chemistry of related compounds. Further research into the synthesis, properties, and reactivity of **2-Iodononafluorobutane** is warranted to fully explore its potential in drug discovery and materials science.

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## References

- 1. 2-IODOBUTANE | CAMEO Chemicals | NOAA [[cameochemicals.noaa.gov](https://cameochemicals.noaa.gov)]
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